Product packaging for 3-(Fluoromethyl)azetidin-1-amine(Cat. No.:CAS No. 2097979-43-4)

3-(Fluoromethyl)azetidin-1-amine

Cat. No.: B1491348
CAS No.: 2097979-43-4
M. Wt: 104.13 g/mol
InChI Key: NSPXCMXDKVPANV-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Heterocycles in Contemporary Organic Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as "privileged" structures in medicinal chemistry. nih.gov Their inherent ring strain, which is less than that of aziridines but greater than that of pyrrolidines, provides a unique combination of stability and reactivity. researchgate.net This characteristic makes them valuable intermediates in organic synthesis, amenable to various ring-opening and functionalization reactions. rsc.orgarkat-usa.org The rigid, three-dimensional nature of the azetidine ring also allows for precise control over the spatial arrangement of substituents, a critical factor in designing molecules that can effectively interact with biological targets. researchgate.net The incorporation of azetidine moieties into drug candidates has been shown to improve pharmacokinetic properties, such as metabolic stability and solubility, by increasing structural rigidity and resistance to oxidative metabolism. researchgate.net

The Role of Fluorine Substitution in Modulating Chemical Reactivity and Molecular Architecture

The introduction of fluorine atoms into organic molecules can dramatically alter their properties. rsc.org Fluorine's high electronegativity can create strong, polarized carbon-fluorine bonds, influencing the electron distribution within the entire molecule. This can modulate the acidity (pKa) and basicity of nearby functional groups, impact lipophilicity (LogP), and enhance metabolic stability by blocking sites susceptible to enzymatic degradation. rsc.orgresearchgate.net From a conformational standpoint, the substitution of hydrogen with fluorine can lead to specific gauche effects and dipole-dipole interactions that dictate the preferred three-dimensional shape of a molecule. These subtle yet powerful influences make fluorine a key element in the medicinal chemist's toolkit for fine-tuning the properties of drug candidates. researchgate.net

Overview of 3-(Fluoromethyl)azetidin-1-amine as a Synthetic Scaffold

This compound emerges as a compelling synthetic building block that synergistically combines the advantageous features of both the azetidine ring and fluorine substitution. The presence of the fluoromethyl group at the 3-position of the azetidine ring introduces a key structural and electronic perturbation. This strategic fluorination is anticipated to lower the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart, a feature that can be beneficial in drug design by reducing off-target interactions. Furthermore, the primary amine at the 1-position provides a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex molecules through reactions such as amidation, alkylation, and reductive amination. The inherent properties of the fluorinated azetidine core, coupled with the reactive N-amino group, position this compound as a valuable scaffold for the synthesis of novel compounds with potentially enhanced pharmacological profiles.

Interactive Data Table: Physicochemical Properties of a Related Fluorinated Azetidine

Data sourced from PubChem for the related compound 1-(3-Fluoropropyl)azetidin-3-amine (CID 81113645). researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9FN2 B1491348 3-(Fluoromethyl)azetidin-1-amine CAS No. 2097979-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(fluoromethyl)azetidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2/c5-1-4-2-7(6)3-4/h4H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPXCMXDKVPANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoromethyl Azetidin 1 Amine

Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic organic chemistry. Methodologies generally focus on forming one of the four ring bonds, typically a C-N or C-C bond, through cyclization or cycloaddition reactions, or through the rearrangement of other cyclic systems.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a ring from a linear precursor containing both the nitrogen atom and the carbon chain destined to form the heterocycle.

Reductive amination is a powerful method for forming C-N bonds and can be adapted for the synthesis of cyclic amines. wikipedia.org This process involves the reaction of a carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgbham.ac.uk For the synthesis of an azetidine ring, this typically involves an intramolecular reaction of a γ-amino aldehyde or ketone.

A plausible synthetic route to the 3-(fluoromethyl)azetidine core using this approach would start with a suitably protected 4-amino-2-(fluoromethyl)butanal derivative. The terminal aldehyde would react with the primary amine, likely under mild acidic conditions to promote imine formation, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-protected azetidine ring. The choice of protecting groups on the precursor amine is crucial to prevent side reactions and allow for final deprotection to yield the target 1-amine functionality.

Table 1: Key Features of Reductive Amination for Azetidine Synthesis

Feature Description
Reaction Type Intramolecular reductive amination
Key Precursor γ-Amino aldehyde or ketone
Common Reagents NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation
Advantages Can be a one-pot reaction; utilizes common functional groups. wikipedia.org

| Challenges | Requires synthesis of specific linear precursors; potential for intermolecular side reactions. |

The most direct method for forming the azetidine ring is through the intramolecular nucleophilic substitution of a linear precursor. magtech.com.cn This typically involves a γ-amino compound bearing a leaving group at the terminal carbon. The internal nitrogen atom acts as a nucleophile, displacing the leaving group to form the four-membered ring.

Common strategies include the cyclization of γ-amino alcohols, where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. organic-chemistry.orgresearchgate.net For the synthesis of 3-(Fluoromethyl)azetidin-1-amine, a potential precursor would be a protected derivative of 1,3-diamino-2-(fluoromethyl)propane. One of the amino groups would be protected to serve as the future 1-amine, while the other would be the nucleophile for the cyclization. The terminal carbon would be attached to a good leaving group (e.g., bromide, tosylate). Base-induced cyclization would then furnish the azetidine ring.

Another elegant approach is the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which has been shown to produce azetidines with high regioselectivity and yield. frontiersin.org This method tolerates a variety of functional groups, making it a versatile option for complex molecule synthesis. frontiersin.org

Table 2: Comparison of Ring Closure Strategies from Linear Precursors

Strategy Precursor Type Key Reagents Advantages
SN2 Cyclization γ-Amino halide/sulfonate Base (e.g., K₂CO₃, NaH) Direct and well-established method. organic-chemistry.org

| Epoxy Amine Aminolysis | cis-3,4-Epoxy amine | Lewis Acid (e.g., La(OTf)₃) | High regioselectivity, mild conditions, good functional group tolerance. frontiersin.org |

Transition metal catalysis offers powerful and often milder alternatives for constructing azetidine rings. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a particularly noteworthy advancement. acs.orgnih.govacs.orgelsevier.com This method allows for the direct formation of a C-N bond by activating a typically inert C-H bond. A picolinamide (PA) directing group is often used to guide the palladium catalyst to the desired γ-position for cyclization. acs.orgnih.govelsevier.com The synthesis of a 3-(fluoromethyl)azetidine derivative via this route would involve a precursor containing a picolinamide-protected amine and a fluoromethyl group at the appropriate position to facilitate the γ-C-H activation and subsequent ring closure. acs.orgpsu.edu

Photochemical [2+2] cycloadditions, known as the aza Paternò–Büchi reaction, represent another important strategy. nih.govresearchgate.net This reaction involves the photocycloaddition of an imine and an alkene to directly form the azetidine ring. nih.govresearchgate.net Recent developments have enabled these reactions using visible light, making the process milder and more accessible. acs.orgacs.orgnih.gov Both intermolecular and intramolecular versions of this reaction are known. nih.gov For the target molecule, an intramolecular approach could be envisioned where a molecule containing both an imine and an alkene moiety, appropriately tethered and substituted with a fluoromethyl group, undergoes photocyclization.

Table 3: Overview of Transition Metal-Catalyzed and Photochemical Cycloadditions

Method Catalyst/Conditions Key Features
Pd-Catalyzed C-H Amination Palladium catalyst (e.g., Pd(OAc)₂), oxidant, directing group Direct functionalization of unactivated C-H bonds; high regioselectivity. acs.orgnih.govelsevier.com

| Aza Paternò–Büchi Reaction | UV light or visible light photocatalyst | Direct [2+2] cycloaddition of imines and alkenes; forms the ring in a single step. nih.govresearchgate.netacs.org |

Ring Contraction and Expansion Methods

Skeletal rearrangements of more readily available heterocyclic systems provide an alternative pathway to the strained azetidine ring. These methods can offer unique entry points to substituted azetidines that might be difficult to access through direct cyclization.

The ring contraction of five-membered pyrrolidine derivatives is a known method for synthesizing azetidines. magtech.com.cn One established protocol involves the Favorskii-type rearrangement of α-halo-N-sulfonylpyrrolidinones. nih.govrsc.org In this reaction, an N-sulfonyl-2-pyrrolidinone is first α-brominated. Subsequent treatment with a nucleophile (such as an alcohol or amine) in the presence of a base induces a one-pot nucleophilic addition and ring contraction to yield an α-carbonylated N-sulfonylazetidine. nih.govrsc.org To apply this to the synthesis of this compound, one would need to start with a 4-(fluoromethyl)-2-pyrrolidinone precursor, which would then undergo the bromination and ring contraction sequence. Subsequent chemical manipulations would be required to convert the resulting carbonyl group and sulfonyl protection into the desired 1-amine functionality.

More recently, photo-promoted ring contractions of pyridines have been developed to afford pyrrolidine derivatives, highlighting the potential of skeletal editing strategies in heterocyclic chemistry. osaka-u.ac.jpnih.gov While not a direct route to azetidines, this demonstrates the ongoing innovation in ring transformation reactions.

Table 4: Ring Contraction of Pyrrolidinones for Azetidine Synthesis

Feature Description
Reaction Type Ring Contraction
Key Precursor α-Bromo N-sulfonylpyrrolidinone
Reagents Base (e.g., K₂CO₃), Nucleophile (e.g., ROH, RNH₂)
Product α-Carbonylated N-sulfonylazetidine

| Reference | nih.govrsc.org |

Conversion from Smaller Heterocycles (e.g., Aziridines)

The construction of the azetidine ring, a strained four-membered heterocycle, can be effectively achieved through the rearrangement and expansion of smaller, even more strained ring systems like aziridines. researchgate.netslideshare.net This strategy leverages the inherent ring strain of aziridines as a thermodynamic driving force for ring expansion to the slightly more stable azetidine core. nih.gov Various methodologies have been developed to facilitate this transformation, offering pathways to substituted azetidines that are valuable precursors for complex molecules. magtech.com.cn

One prominent method involves a [3+1] ring expansion of bicyclic methylene aziridines. nih.gov In this approach, the reaction of a rhodium-bound carbene with a strained bicyclic methylene aziridine initiates a formal [3+1] cycloaddition. This process is believed to proceed via an ylide-type mechanism, where the unique structural strain of the methylene aziridine promotes a cascade of ring-opening and ring-closing events. A key advantage of this method is the efficient transfer of chirality from the aziridine substrate to the resulting azetidine product, yielding highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov

Another strategy involves the rearrangement of 2-(bromomethyl)aziridines. For instance, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can be converted into azetidines through the in-situ formation and subsequent ring expansion of aziridine intermediates. researchgate.net The presence of a gem-disubstitution at the aziridine carbon atom (Thorpe-Ingold effect) can facilitate the spontaneous cyclization of 2-bromomethyl-2-methylaziridines under thermodynamic control, leading to the formation of 3-bromoazetidines, which can be subsequently converted to other 3-substituted azetidines. researchgate.net

These ring expansion methodologies are significant as they provide access to functionalized azetidine scaffolds that might be challenging to synthesize through traditional linear cyclization approaches. nih.govmagtech.com.cn

Enantioselective Synthesis of Chiral this compound Precursors

The development of enantioselective routes to chiral azetidine precursors is crucial for their application in medicinal chemistry. nih.govmdpi.com Several strategies have been established to control the stereochemistry of the azetidine core during its synthesis.

A powerful method for achieving enantioselectivity is through the use of chiral starting materials. Chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess through chiral sulfinamide chemistry, can be converted into chiral azetidin-3-ones. nih.gov A gold-catalyzed oxidative cyclization of these chiral N-propargylsulfonamides is a key step in this flexible and practical synthesis, yielding chiral azetidin-3-ones with typically greater than 98% enantiomeric excess. These chiral ketones are versatile precursors that can be further elaborated to introduce the required fluoromethyl and amine functionalities at the C3 position. nih.gov

Furthermore, stereoselective ring expansion reactions provide another avenue for enantioselective synthesis. As mentioned previously, the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes can efficiently transfer chirality from the substrate to the azetidine product. nih.gov This enantiospecific rearrangement allows for the creation of azetidine scaffolds containing vicinal tertiary-quaternary and even quaternary-quaternary stereocenters with high stereocontrol. nih.gov

The synthesis of 3-methoxyazetidines has also been achieved via an aziridine to azetidine rearrangement, starting from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. While the initial report focuses on the mechanism of the rearrangement, the use of chiral auxiliaries or catalysts in similar systems could potentially render this route enantioselective. researchgate.net The ability to generate chiral, functionalized azetidines is a critical step toward the synthesis of enantiopure this compound.

Introduction of the Fluoromethyl Moiety

Incorporating the fluoromethyl group onto the azetidine scaffold is a pivotal step in the synthesis of the target compound. This can be achieved through various fluorination strategies, with the choice of method often depending on the nature of the precursor and the desired stereochemical outcome.

Direct Fluorination Reactions at the C3 Position

Direct fluorination involves the introduction of a fluorine atom at the C3 position of a pre-formed azetidine ring. This can be accomplished using either nucleophilic or electrophilic fluorinating agents. magtech.com.cnresearchgate.net

Nucleophilic Fluorination of Hydroxy or Activated Leaving Groups

Nucleophilic fluorination is a common and effective method for introducing fluorine. nih.gov This process typically involves the displacement of a good leaving group at the C3 position of the azetidine ring by a fluoride ion source. The most common precursor for this reaction is a 3-hydroxyazetidine derivative, which can be activated by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate.

The reaction of a protected 3-hydroxyazetidine with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can yield the corresponding 3-fluoroazetidine. It is important to note that such reactions can sometimes be accompanied by ring expansion, particularly in strained systems, leading to fluorinated piperidines. researchgate.net The choice of fluorinating agent and reaction conditions is critical to favor the desired substitution product. Other sources of nucleophilic fluoride, such as cesium fluoride (CsF), can also be employed, often with promoters to enhance the reactivity of the fluoride ion. ncl.res.in

The synthesis of trifluoromethylazetidines has been achieved through intramolecular cyclization of fluorinated precursors. For example, a tosylated carbinol amino acid, derived from an electrophilic addition between a fluorinated imine and a chiral oxazolidinone, undergoes intramolecular cyclization with butylithium to form the azetidine ring with the trifluoromethyl group already in place. researchgate.net While this example involves a trifluoromethyl group, similar strategies could be adapted for a fluoromethyl group by starting with appropriately monofluorinated precursors.

Electrophilic Fluorination Strategies

Electrophilic fluorination offers an alternative approach to introduce fluorine onto the azetidine ring. This method involves the reaction of an electron-rich azetidine precursor with a source of "electrophilic fluorine." nih.gov Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. nih.govnih.gov

For this strategy to be effective, the C3 position of the azetidine ring needs to be activated towards electrophilic attack. This can be achieved by generating an enolate or a similar nucleophilic species at the C3 position. For example, an N-protected azetidin-3-one could be deprotonated to form an enolate, which is then quenched with an electrophilic fluorinating agent.

Electrophilic fluorination has been successfully applied to various heterocyclic systems. nih.gov For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® yields fluorinated 3,6-dihydropyridines. nih.gov While this is a different heterocyclic system, the principles can be extended to suitably activated azetidine derivatives. The challenge in applying this method lies in the selective generation of the required nucleophilic character at the C3 position of the azetidine ring without promoting side reactions.

Stereochemical Control in Fluoromethyl Group Incorporation

Controlling the stereochemistry during the introduction of the fluoromethyl group is essential for synthesizing specific enantiomers or diastereomers of the final compound. The stereochemical outcome is highly dependent on the chosen synthetic route and fluorination method.

In nucleophilic fluorination reactions that proceed via an SN2 mechanism, inversion of configuration at the C3 center is typically observed. Therefore, starting with a 3-hydroxyazetidine precursor of a specific stereochemistry allows for the predictable formation of the opposite stereoisomer of the 3-fluoroazetidine derivative. The stereochemical outcome of ring-opening reactions of aziridines with fluorine-containing reagents can be substrate-dependent, sometimes proceeding with inversion of configuration. nih.gov

When constructing the azetidine ring with the fluorinated substituent already present, stereocontrol is often dictated by the stereoselectivity of the key bond-forming reactions. For instance, in the synthesis of 2-(trifluoromethyl)azetidines via the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, the stereochemical outcome is influenced by the nature of the substituents and the reaction conditions. nih.gov Palladium-catalyzed hydrogenolysis of certain substituted azabicyclobutanes can proceed with high stereoselectivity, affording the cis-azetidine product as a single diastereomer. In contrast, other substituents can lead to a nearly stereorandom formation of cis and trans isomers. nih.gov The relative stereochemistry of the products, such as the trans relationship between a hydroxyl group at C3 and a trifluoromethyl group at C2, has been confirmed by X-ray diffraction analysis. nih.gov

The table below summarizes examples of stereochemical outcomes in the synthesis of fluorinated azetidines.

PrecursorReagent/ReactionProductStereochemical Outcome
3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanePd/C, H₂, Boc₂ON-Boc-3-aryl-2-(trifluoromethyl)azetidineHigh diastereoselectivity, affording the cis isomer.
2-Silyloxymethyl-2-(trifluoromethyl)-1-azabicyclobutanePd/C, H₂, Boc₂ON-Boc-2-silyloxymethyl-2-(trifluoromethyl)azetidineNearly stereorandom, yielding a ~1:1 mixture of cis and trans diastereomers.
Bicyclic aziridinesDMPU-HF (Nucleophilic ring-opening)β-fluoroaminesStereoconfigurational inversion.
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanesTrifluoroacetic anhydride (Strain-release)2-(Trifluoromethyl)azetidin-3-olsHigh diastereomeric purity (dr = 96:4), with a trans relationship between OH and CF₃. nih.gov

Table 1: Examples of Stereochemical Control in Fluorinated Azetidine Synthesis

Formation of the Azetidin-1-amine Linkage

The synthesis of this compound, a molecule of interest in medicinal chemistry, involves the critical step of forming the N-N bond at the azetidine ring nitrogen. This transformation can be approached through two primary strategic pathways: direct amination at the azetidine nitrogen of a pre-formed 3-(fluoromethyl)azetidine ring, or by coupling a suitable 3-(fluoromethyl)azetidine intermediate with an appropriate nitrogen-donating reagent. These methodologies leverage advanced synthetic techniques to create the target hydrazine derivative.

Amination Reactions at the Azetidine Nitrogen

Direct amination of the secondary amine nitrogen within the 3-(fluoromethyl)azetidine ring represents a direct and efficient route to the desired 1-amine product. This transformation is categorized as an electrophilic amination, where the azetidine nitrogen acts as a nucleophile, attacking an electrophilic nitrogen source. wikipedia.org This approach circumvents the need for harsh coupling conditions and relies on the inherent nucleophilicity of the azetidine nitrogen. A variety of electrophilic aminating reagents have been developed for the N-amination of amines to form hydrazines. wikipedia.org

Key reagents for this transformation include hydroxylamine derivatives and oxaziridines. wikipedia.orgnih.gov O-acyl or O-sulfonyl hydroxylamines, for example, serve as potent electrophilic aminating agents. The reactivity of these reagents can be fine-tuned by modifying the nature of the leaving group on the oxygen atom. researchgate.net

Oxaziridines, particularly N-unsubstituted or N-sulfonylated variants, are another important class of reagents for electrophilic amination. acs.org The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic nitrogen atom of the strained three-membered oxaziridine ring. wikipedia.orgwikipedia.org Stable, isolable N-protected oxaziridines have been developed that can effectively transfer a protected amino group to nitrogen nucleophiles. acs.orgunc.edu This strategy allows for the formation of a protected hydrazine, which can be deprotected in a subsequent step to yield the final 1-aminoazetidine.

The selection of the appropriate aminating agent and reaction conditions is crucial to achieve high yields and minimize side reactions. The table below summarizes key classes of electrophilic aminating reagents applicable to secondary amines like 3-(fluoromethyl)azetidine.

Aminating Reagent ClassSpecific Example(s)General Reaction PrincipleKey Features
Hydroxylamine DerivativesO-Tosylhydroxylamine, O-(Diphenylphosphinyl)hydroxylamine (O-DPPH), O-AroylhydroxylaminesNucleophilic attack by the azetidine nitrogen on the electrophilic nitrogen of the hydroxylamine, with displacement of a sulfonate, phosphinate, or carboxylate leaving group.Reactivity is tunable via the leaving group; some reagents can transfer an unprotected -NH2 group directly. nih.govwiley-vch.de
OxaziridinesN-Sulfonyloxaziridines, 3,3-Pentamethyleneoxaziridine, N-Boc-oxaziridinesNucleophilic attack by the azetidine nitrogen on the nitrogen of the strained oxaziridine ring. wikipedia.orgCan be highly efficient; N-protected variants allow for the synthesis of protected hydrazines, which can be useful for subsequent synthetic manipulations. acs.orgunc.edu

Coupling Strategies with 3-(Fluoromethyl)azetidine Intermediates

An alternative to direct amination involves the use of coupling reactions to form the N-N bond. This strategy relies on reacting a 3-(fluoromethyl)azetidine intermediate, which can be either the nucleophilic or electrophilic partner, with a suitable nitrogen-containing coupling partner. The formation of N-N bonds via cross-coupling is a challenging area of synthesis due to the high electronegativity of nitrogen, which can lead to undesired side reactions. rsc.org However, recent advances have provided new methodologies applicable to this transformation.

One promising approach involves the use of transition-metal-catalyzed reactions that couple saturated N-heterocycles with electrophilic nitrogen sources. For instance, methods have been developed that utilize hydroxylamine-derived reagents as electrophilic partners in copper- or rhodium-catalyzed reactions. wiley-vch.demdpi.com In such a scenario, 3-(fluoromethyl)azetidine would act as the nucleophile, coupling with an activated hydroxylamine derivative, such as an O-acyl or O-sulfonyl hydroxylamine.

Another modern strategy is the cross-dehydrogenative coupling (CDC), which forms a bond between two N-H bonds through an oxidative process. rsc.org This approach is highly atom-economical. While examples of intermolecular hetero N-N cross-dehydrogenative couplings are still emerging, this strategy holds potential for the direct coupling of 3-(fluoromethyl)azetidine with a hydrazine or a protected hydrazine derivative.

The synthesis of the required 3-(fluoromethyl)azetidine intermediate is a prerequisite for these coupling strategies. Synthetic routes to substituted azetidines are well-established, often starting from precursors like 1,3-amino alcohols or through multi-step sequences involving cyclization of appropriately functionalized open-chain compounds. google.com

The table below outlines some modern coupling strategies that could be adapted for the synthesis of this compound.

Coupling StrategyCatalyst/Reagent SystemProposed Azetidine IntermediateNitrogen Source
Transition-Metal-Catalyzed N-N CouplingCopper or Rhodium catalysts3-(Fluoromethyl)azetidine (as nucleophile)O-Acyl or O-Sulfonyl Hydroxylamines (as electrophile) researchgate.netwiley-vch.de
Cross-Dehydrogenative N-N Coupling (CDC)Oxidant (e.g., hypervalent iodine)3-(Fluoromethyl)azetidine (N-H bond)A protected or unprotected hydrazine (N-H bond) rsc.org
Nucleophilic Substitution on N-ElectrophilesBase3-(Fluoromethyl)azetidine (as nucleophile)N-Acyloxycarbamates or related electrophilic nitrogen sources

Derivatization and Structural Diversification

Synthesis of Substituted 3-(Fluoromethyl)azetidin-1-amine Derivatives

The primary amine of this compound serves as a key functional handle for a variety of chemical transformations, enabling the synthesis of a wide array of substituted derivatives. These reactions primarily involve the formation of new bonds at the nitrogen atom, leading to N-substituted products.

One of the most prominent examples of the derivatization of this compound is its use in the synthesis of the selective estrogen receptor degrader (SERD), Imlunestrant. In this synthesis, the azetidine (B1206935) nitrogen acts as a nucleophile, displacing a leaving group on an alkoxy chain attached to a larger molecular scaffold. This reaction highlights the utility of this building block in late-stage functionalization of complex molecules. nih.govfda.govfda.gov

Common derivatization reactions for primary amines like that in this compound include:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Nucleophilic substitution reaction with alkyl halides or reductive amination with aldehydes or ketones to produce secondary or tertiary amines.

Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates to form N-aryl azetidines. The use of a structurally similar compound, 1-(3-fluoropropyl)azetidin-3-amine, in Buchwald amination reactions to create carbon-nitrogen bonds in the synthesis of complex heterocyclic systems has been documented, suggesting a similar reactivity for this compound. nih.gov

The presence of the fluoromethyl group can influence the reactivity of the amine. The electron-withdrawing nature of fluorine can slightly reduce the nucleophilicity of the nitrogen atom compared to its non-fluorinated counterpart. However, this effect is generally modest and does not preclude its participation in a wide range of standard amine-based transformations.

Table 1: Examples of Derivatization Reactions for Primary Amines Applicable to this compound
Reaction TypeReagentsProduct
AcylationAcetyl chlorideN-acetyl-3-(fluoromethyl)azetidin-1-amine
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonyl-3-(fluoromethyl)azetidin-1-amine
Reductive AminationAcetone, Sodium triacetoxyborohydrideN-isopropyl-3-(fluoromethyl)azetidin-1-amine
Buchwald-Hartwig AminationBromobenzene, Palladium catalyst, Ligand, BaseN-phenyl-3-(fluoromethyl)azetidin-1-amine

Utilization as a Building Block in Complex Molecule Synthesis (non-medical focus)

While the documented applications of this compound are predominantly in the realm of medicinal chemistry, its structural features suggest potential utility in the broader field of complex molecule synthesis, including materials science and polymer chemistry. However, specific examples in non-medical contexts are not widely reported in the current literature.

The strained azetidine ring can be susceptible to ring-opening reactions under certain conditions, providing access to functionalized acyclic amines. rsc.org For instance, treatment with strong acids or certain transition metal catalysts could lead to the cleavage of the C-N bonds, unmasking a 1,3-diamine derivative. This reactivity could be harnessed in the synthesis of polymers or complex organic frameworks where a constrained diamine equivalent is desired for controlled chain growth or framework assembly.

The incorporation of the this compound motif into non-polymeric complex molecules could be used to introduce conformational rigidity. The four-membered ring restricts the rotational freedom of the molecular backbone, which can be a desirable feature in the design of molecular switches, sensors, or catalysts where a well-defined three-dimensional structure is crucial for function.

In the context of polymer chemistry, azetidines can undergo cationic ring-opening polymerization to form polyamines. rsc.orgutwente.nl While this has been primarily studied for simpler azetidines, the potential exists for this compound to act as a monomer or a co-monomer in such polymerizations. The resulting fluorinated polyamines could exhibit unique properties, such as altered solubility, thermal stability, and surface energy, making them of interest for specialized coatings or functional materials.

Conjugation Strategies and Scaffold Integration

The primary amine of this compound provides a convenient point of attachment for conjugation to other molecules or for integration into larger molecular scaffolds. These strategies are crucial for applications where the azetidine moiety is intended to act as a functional tag, a linker, or a core structural element.

Conjugation Strategies:

Conjugation typically involves the formation of a stable covalent bond between the amine and a reactive group on the target molecule. Standard bioconjugation techniques can be readily applied, including:

Amide Bond Formation: Reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide esters) on biomolecules or surfaces.

Thiourea Formation: Reaction with isothiocyanates.

Urea Formation: Reaction with isocyanates.

These methods allow for the straightforward labeling of proteins, nucleic acids, or other materials with the 3-(fluoromethyl)azetidine moiety. The fluoromethyl group can serve as a reporter group for ¹⁹F NMR studies or to modulate the properties of the conjugated system.

Scaffold Integration:

Beyond simple conjugation, this compound can be integrated as a fundamental component of a molecular scaffold. This can be achieved through reactions that involve both the primary amine and potentially the azetidine ring itself or a second functional group introduced through derivatization.

The azetidine ring itself can be considered a rigid scaffold. By functionalizing the nitrogen and potentially the 3-position with different substituents, a three-dimensional diversity can be achieved, making it a useful core for combinatorial libraries in materials discovery.

Table 2: Potential Conjugation and Scaffold Integration Approaches
ApproachDescriptionPotential Application
Amide-based ConjugationReacting the primary amine with an activated ester on a target molecule.Labeling of biomolecules for 19F NMR.
Polymer Backbone IntegrationUse as a diamine monomer in step-growth polymerization.Synthesis of fluorinated polyamides with modified thermal and mechanical properties.
Core Scaffold DevelopmentSequential functionalization of the azetidine nitrogen and other positions.Creation of libraries of small molecules for screening in materials science.

Computational and Theoretical Investigations of 3 Fluoromethyl Azetidin 1 Amine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Fluoromethyl)azetidin-1-amine, stemming from its electronic structure and three-dimensional shape.

The azetidine (B1206935) ring is not planar. Due to the sp³ hybridization of its carbon and nitrogen atoms, the ring adopts a puckered conformation to alleviate some of its inherent strain. For this compound, two primary puckered conformations are possible, differing in the axial or equatorial positioning of the fluoromethyl and amine substituents. Density Functional Theory (DFT) calculations are commonly employed to determine the geometry and relative energies of these conformers. Such calculations would likely indicate which conformation is the most stable, providing insights into the molecule's preferred shape. researchgate.net

Furthermore, these calculations reveal the electronic landscape of the molecule. By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge can be visualized. This is crucial for predicting how the molecule will interact with other species. For this compound, the MEP would highlight the electron-rich nature of the nitrogen atoms and the fluorine atom, indicating likely sites for electrophilic attack or hydrogen bonding. Hirshfeld charge analysis can quantify the charge distribution, showing how electron density is shared among the atoms, which is influenced by the presence of the electron-withdrawing fluoromethyl group. mdpi.com

Table 1: Hypothetical Conformational Energy Data for this compound Calculated using DFT (B3LYP/6-311G* level of theory)*

ConformerSubstituent PositionsRelative Energy (kcal/mol)Dipole Moment (Debye)
A -CH₂F (equatorial), -NH₂ (axial)0.002.15
B -CH₂F (axial), -NH₂ (equatorial)0.852.50
C -CH₂F (equatorial), -NH₂ (equatorial)1.201.90
D -CH₂F (axial), -NH₂ (axial)2.502.85

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for elucidating the step-by-step pathways of chemical reactions involving this compound. These studies can predict reaction feasibility, regioselectivity, and stereoselectivity by calculating the energy barriers of potential reaction pathways.

A key reaction of azetidines is ring-opening, driven by the release of ring strain. acs.org Computational studies can model this process under various conditions, such as acid-mediation. nih.govacs.org For instance, DFT calculations can map the potential energy surface for the protonation of the ring nitrogen followed by nucleophilic attack, identifying the transition state structure and its associated activation energy. This allows for a comparison of different potential nucleophiles or reaction conditions. nih.gov

Similarly, the synthesis of the azetidine ring itself, often via intramolecular SN2 cyclization, can be studied. frontiersin.org Transition state analysis helps to understand factors influencing the reaction rate and can explain why a four-membered ring forms in preference to other possibilities. frontiersin.org The reactivity of the exocyclic amine group can also be modeled, predicting the outcomes of reactions such as acylation or alkylation. Computational analysis of transition states has been used to explain regioselectivity in reactions catalyzed by transition metals like palladium. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry offers a robust methodology for predicting the spectroscopic signatures of molecules, which is essential for their characterization. For this compound, predicting its Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Using DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the NMR chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei with a high degree of accuracy. researchgate.netchemrxiv.orgnih.gov This is especially important for fluorinated compounds, as ¹⁹F NMR shifts are highly sensitive to the electronic environment. nih.gov Predicted spectra can aid in the structural confirmation of the synthesized molecule by comparing the theoretical data with experimental results. mdpi.com Discrepancies between predicted and observed shifts can point to conformational differences or solvent effects. nsf.gov Calculations can be performed in both gas phase and with implicit solvation models to better mimic experimental conditions. nih.gov

Table 2: Predicted NMR Chemical Shifts for this compound (Conformer A) Calculated using DFT (ωB97XD/aug-cc-pvdz) with an implicit solvent model (DMSO).

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹⁹F-CH₂F -235.5
¹⁵NN H₂-345.0
¹⁵NRing N -1-351.2
¹³CC H₂F85.1
¹³CRing C -340.5
¹³CRing C -2,455.8
¹HNH2.10
¹HCH ₂F4.65
¹HRing CH -33.15
¹HRing CH ₂-2,4 (axial)3.95
¹HRing CH ₂-2,4 (equatorial)3.70

Analysis of Ring Strain and Stability of Azetidine Derivatives

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (27.7 kcal/mol) and the much more stable pyrrolidine (5.4 kcal/mol). rsc.orgresearchgate.net This inherent strain is a dominant factor in the chemistry of azetidine derivatives, influencing both their stability and reactivity. rsc.org

Computational methods can precisely quantify this strain energy through isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction. This allows for the isolation of the strain component of the molecule's energy.

The strain within the azetidine ring makes it susceptible to decomposition pathways that are not typically observed in larger, strain-free rings. nih.gov For example, studies have shown that certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening. nih.govacs.org Theoretical calculations can model the thermodynamics and kinetics of such decomposition pathways, helping to predict the stability of a given derivative under specific conditions. By analyzing the effect of substituents on the ring, such as the fluoromethyl and amine groups in this compound, computational studies can predict whether these groups enhance or diminish the molecule's stability.

Molecular Modeling of Interactions with Non-Biological Synthetic Reagents or Catalysts

Molecular modeling is a key tool for understanding and optimizing synthetic reactions that involve catalysts or complex reagents. For reactions involving this compound, computational studies can illuminate the mechanism of catalyst-mediated transformations.

For instance, in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, DFT calculations can model the entire catalytic cycle. mdpi.com This includes the oxidative addition, ligand exchange, migratory insertion, and reductive elimination steps. By modeling the interaction of the azetidine derivative with the metal center, researchers can understand how the ligand properties of the azetidine influence the reaction's efficiency and selectivity. mdpi.com

Similarly, the role of Lewis acid catalysts in promoting reactions, such as the regioselective aminolysis of epoxides to form azetidines, has been successfully rationalized through computational analysis of transition states. frontiersin.org In the context of this compound, modeling could predict its behavior in copper-catalyzed radical reactions by analyzing the stability of key radical intermediates and the energy barriers for cyclization steps. nih.govresearchgate.net These insights are crucial for designing new synthetic routes and for optimizing reaction conditions to achieve desired products.

Applications in Synthetic Chemistry and Material Science Non Medical

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Chiral azetidine (B1206935) derivatives are valuable scaffolds in asymmetric synthesis, where they can act as chiral auxiliaries or be elaborated into chiral ligands for metal-catalyzed reactions or as organocatalysts. The stereogenic center at the C3 position of 3-(Fluoromethyl)azetidin-1-amine, once resolved into its enantiomers, could be exploited in asymmetric transformations.

Detailed Research Findings:

The application of chiral, azetidine-derived ligands and organocatalysts has been demonstrated to induce asymmetry in various chemical reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions birmingham.ac.uk. The constrained conformation of the azetidine ring can create a well-defined chiral environment around a catalytic center, leading to high levels of stereocontrol. For instance, heterocyclic compounds derived from 3-(trifluoromethyl)azetidine carboxylic acid have been investigated for their biological activities, indicating that the chiral trifluoromethylated azetidine scaffold is synthetically accessible and of interest nih.gov.

While direct studies employing this compound as a chiral ligand precursor are not prominent in the literature, the synthesis of chiral trifluoromethylated amines and their derivatives is an active area of research nih.gov. The primary amine handle in this compound provides a convenient point for modification to introduce phosphine, alcohol, or other coordinating groups, which are common features of chiral ligands. The fluoromethyl group can influence the electronic properties of the resulting ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complex.

Table 1: Potential Asymmetric Reactions Utilizing Chiral Azetidine-Based Catalysts

Reaction TypeCatalyst SystemPotential Role of this compound DerivativeExpected Outcome
Aldol ReactionChiral Azetidine-derived ProlinamideOrganocatalyst providing steric hindrance and hydrogen bondingEnantioselective formation of β-hydroxy carbonyl compounds
Michael AdditionCopper(I) / Chiral Azetidine-phosphine LigandChiral ligand to create an asymmetric coordination sphereEnantioselective formation of 1,5-dicarbonyl compounds
Diels-Alder ReactionLewis Acid / Chiral Azetidine-diamine LigandBidentate chiral ligand to control the approach of reactantsEnantioselective formation of cyclic compounds
Asymmetric HydrogenationRhodium(I) / Chiral Azetidine-diphosphine LigandChiral ligand to induce facial selectivity in hydrogen additionEnantioselective synthesis of chiral alkanes

Components in Polymer Chemistry (e.g., Monomer, Crosslinker)

The strained azetidine ring is susceptible to ring-opening polymerization (ROP), offering a route to polyamines. The presence of the N-amino group in this compound suggests its potential as a monomer for the synthesis of novel fluorinated polyamines or as a crosslinking agent.

Detailed Research Findings:

N-sulfonylazetidines have been shown to undergo anionic ring-opening polymerization (AROP) to produce poly(N-sulfonylazetidine)s nsf.govrsc.org. These polymers can potentially be converted to valuable polyimines. The polymerization of azetidines can also proceed via a cationic mechanism, often leading to hyperbranched polymers utwente.nl. While the polymerization of N-aminoazetidines is less explored, the general reactivity of the azetidine ring provides a basis for this application.

The fluoromethyl substituent in this compound would be expected to impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and surface properties. The primary amine of the N-amino group could also serve as a reactive site for crosslinking, allowing for the formation of polymer networks with tailored properties.

Table 2: Potential Polymerization Applications of this compound

ApplicationPolymerization MethodResulting Polymer StructurePotential Properties
MonomerRing-Opening Polymerization (ROP)Linear or branched poly(1-amino-3-(fluoromethyl)azetidine)Increased thermal stability, hydrophobicity, low refractive index
CrosslinkerAddition polymerization with multifunctional monomersNetwork polymer with azetidine moietiesEnhanced mechanical strength and chemical resistance

Use in Development of Advanced Organic Materials (e.g., optoelectronic, supramolecular)

The incorporation of fluorine atoms into organic molecules can significantly influence their properties, making them suitable for advanced materials applications. The fluoromethyl group in this compound can introduce desirable characteristics for the development of optoelectronic and supramolecular materials.

Detailed Research Findings:

Fluorination is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) level of organic materials, which is beneficial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While there is no direct literature on the use of this compound in this context, the principle of using fluorinated building blocks is well-established. For example, azetidine-containing fluorescent purine analogs have been synthesized, and their photophysical properties studied, demonstrating the utility of the azetidine scaffold in creating emissive materials nih.gov.

In supramolecular chemistry, the ability of fluorine to participate in non-covalent interactions, such as halogen bonding and fluorous interactions, can be exploited to direct the self-assembly of molecules into well-ordered structures. The combination of the rigid azetidine core, the hydrogen-bonding capable N-amino group, and the fluoromethyl group in this compound could lead to the formation of unique supramolecular architectures with potential applications in areas like crystal engineering and molecular recognition.

Precursor for Agrochemicals or Industrial Catalysts

The introduction of fluorine-containing moieties is a prevalent strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. Similarly, fluorinated ligands can be used to tune the properties of industrial catalysts.

Detailed Research Findings:

Trifluoromethyl-substituted nitrogen heterocycles are a known class of compounds in medicinal chemistry and by extension, are of interest in agrochemical research nih.gov. The presence of a fluorinated group can enhance the biological activity of a molecule. While direct evidence for this compound as an agrochemical precursor is lacking, the synthesis of agrochemicals often involves the incorporation of fluorinated building blocks ccspublishing.org.cnresearchgate.net. The azetidine ring system itself is a feature in some biologically active compounds, and the combination with a fluoromethyl group makes it a plausible scaffold for new agrochemical discovery.

In the realm of industrial catalysis, fluorinated ligands are used to modulate the electronic properties and stability of metal catalysts. The N-amino group of this compound could be functionalized to create novel ligands. The electron-withdrawing nature of the fluoromethyl group could influence the catalytic cycle, potentially leading to improved catalyst performance in various industrial processes.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 3-(fluoromethyl)azetidin-1-amine is paramount to unlocking its full potential. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic pathways.

One promising avenue is the application of modern photochemical methods, such as the aza Paternò-Büchi reaction , which involves the [2+2] photocycloaddition of an imine and an alkene to construct the azetidine (B1206935) ring. nih.govresearchgate.net Recent advancements in visible-light-mediated aza Paternò-Büchi reactions offer a milder and more sustainable alternative to traditional UV-light-induced methods, and could be adapted for the synthesis of precursors to this compound. acs.orgacs.orgnih.gov The use of visible-light photoredox catalysis has already proven effective in the synthesis of various fluorinated aromatic compounds and could be extended to the synthesis of fluorinated aza-heterocycles. mdpi.comnih.gov

Furthermore, the development of green synthetic methodologies will be a critical focus. This includes the use of environmentally benign solvents, catalytic systems, and energy-efficient reaction conditions, such as microwave-assisted synthesis. benthamdirect.comnih.goveurekaselect.com The principles of green chemistry, combined with computational tools like Density Functional Theory (DFT), can aid in the design of more sustainable synthetic routes. researchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Visible-Light-Mediated Aza Paternò-Büchi ReactionMilder reaction conditions, improved sustainability, access to complex scaffolds. acs.orgacs.orgnih.govDevelopment of suitable acyclic imine precursors and optimization of photocatalytic systems.
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. benthamdirect.comnih.goveurekaselect.comAdaptation of existing azetidine syntheses to microwave conditions and scalability studies.
Green Chemistry MethodologiesUse of renewable feedstocks, safer reagents, and reduced waste generation. nih.govresearchgate.netIntegration of biocatalysis and flow chemistry to create fully sustainable synthetic processes.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely governed by the interplay of its strained azetidine ring, the electron-withdrawing fluoromethyl group, and the nucleophilic N-amino moiety. A deeper understanding of its reactivity will open doors to novel chemical transformations and the synthesis of new molecular architectures.

The ring strain of the azetidine nucleus makes it susceptible to ring-opening reactions, a characteristic that can be harnessed for the synthesis of more complex acyclic and heterocyclic structures. nih.govacs.org The influence of the 3-(fluoromethyl) substituent on the regioselectivity and stereoselectivity of these ring-opening reactions warrants thorough investigation. Computational studies can provide valuable insights into the transition states and reaction pathways of such transformations. researchgate.netemerginginvestigators.org

The N-amino group presents a versatile handle for a variety of chemical modifications. Its reactivity with a range of electrophiles could lead to the formation of novel hydrazones, hydrazides, and other derivatives with potentially interesting biological activities. Furthermore, the exploration of its behavior in transition-metal-catalyzed cross-coupling reactions could significantly expand its synthetic utility.

Integration into Flow Chemistry and Automation

The translation of synthetic routes for this compound and its derivatives to continuous flow chemistry platforms offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.netmdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for handling reactive intermediates and optimizing reaction yields.

The integration of flow synthesis with automated platforms can further accelerate the discovery and development of new chemical entities. researchgate.netnih.gov Automated systems can perform high-throughput screening of reaction conditions, enabling the rapid optimization of synthetic protocols. youtube.com This approach is particularly valuable for the synthesis of compound libraries for drug discovery and other applications. The development of robust and reliable automated synthesis platforms for fluorinated heterocycles will be a key area of future research. researchgate.net

TechnologyImpact on Synthesis of this compoundFuture Research Directions
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters, and potential for telescoped reactions. researchgate.netmdpi.comDevelopment of dedicated flow reactors for azetidine synthesis and integration with in-line purification and analysis.
Automation High-throughput reaction optimization, rapid library synthesis, and improved reproducibility. researchgate.netnih.govyoutube.comDesign of modular and flexible automated platforms for the synthesis of diverse fluorinated azetidine derivatives.

Design of Next-Generation Fluorinated Azetidine Scaffolds

The 3-(fluoromethyl)azetidine moiety is a valuable building block for the design of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. nih.govacs.orgnih.gov The unique combination of the rigid azetidine core and the polar fluoromethyl group can impart favorable physicochemical properties to larger molecules, such as improved metabolic stability, enhanced binding affinity, and increased cell permeability. researchgate.net

A key area of future research will be the use of this compound as a bioisosteric replacement for other functional groups in known bioactive molecules. acs.orgnih.govcambridgemedchemconsulting.com This strategy can lead to the development of new drug candidates with improved pharmacological profiles. The design and synthesis of diverse libraries of compounds based on this scaffold will be crucial for exploring its potential in various therapeutic areas. nih.govresearchgate.net

Furthermore, the development of novel, more complex scaffolds incorporating the 3-(fluoromethyl)azetidine unit will be a major focus. This could involve the synthesis of spirocyclic, bridged, or fused ring systems containing the fluorinated azetidine core. researchgate.netmdpi.com These next-generation scaffolds will provide access to new regions of chemical space and may lead to the discovery of molecules with unprecedented properties.

Expanding Non-Medicinal Applications

While the primary focus of research on fluorinated azetidines has been in the field of medicinal chemistry, there is significant potential for their application in other areas.

In materials science , the incorporation of the polar and rigid 3-(fluoromethyl)azetidine moiety into polymers could lead to materials with unique properties, such as enhanced thermal stability, altered dielectric properties, or improved mechanical strength.

In the field of catalysis , chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The defined stereochemistry and electronic properties of the azetidine ring could lead to highly selective and efficient catalysts for a variety of chemical transformations. researchmap.jp

The development of fluorinated azetidine-containing compounds for agrochemical applications is another promising area of research. The introduction of fluorine can enhance the biological activity and metabolic stability of pesticides and herbicides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Fluoromethyl)azetidin-1-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl-protected precursors (e.g., tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate) are synthesized via cycloaddition or nucleophilic substitution, followed by deprotection using HCl to yield the hydrochloride salt . Key intermediates are characterized using 1H^1 \text{H}/13C^{13} \text{C} NMR and mass spectrometry (MS) to confirm regiochemistry and purity. Reaction conditions (e.g., triethylamine as a catalyst, chloroacetyl chloride for cyclization) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation, particularly 19F^{19} \text{F}-NMR to verify fluoromethyl substitution. High-resolution mass spectrometry (HRMS) confirms molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel (eluent: dichloromethane/methanol gradients) are effective. For hydrochloride salts, ion-exchange chromatography may be employed. Purity validation requires integration of 1H^1 \text{H}-NMR peaks and HPLC area-under-curve analysis .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer : Design of Experiments (DoE) can systematically evaluate factors like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., triethylamine at 1.5–3.0 equivalents). Response surface methodology (RSM) identifies optimal conditions, minimizing side reactions (e.g., over-fluorination) .

Q. How can enantiomeric resolution be achieved if this compound exhibits chirality?

  • Methodological Answer : Chiral stationary-phase HPLC (CSP-HPLC) with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers. Alternatively, diastereomeric salt formation using chiral acids (e.g., L-tartaric acid) followed by crystallization can isolate enantiopure forms. Circular dichroism (CD) spectroscopy validates absolute configuration .

Q. What are the stability profiles of this compound under thermal, pH, and oxidative conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) assess thermal degradation. pH stability is tested in buffers (pH 1–13) at 25°C, with LC-MS monitoring degradation products (e.g., defluorinated analogs). Oxidative stability is evaluated using hydrogen peroxide (3% v/v), identifying vulnerable sites via 19F^{19} \text{F}-NMR .

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against kinase or GPCR libraries, prioritizing targets with high binding affinity (ΔG < −8 kcal/mol). MD simulations (GROMACS) validate binding stability. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with fluoromethyl groups) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills are neutralized with 5% sodium bicarbonate. Waste is treated with activated charcoal before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.